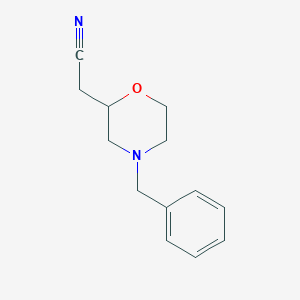

4-Benzyl-2-morpholineacetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-benzylmorpholin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCDTSZTCIFXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390619 | |

| Record name | (4-Benzylmorpholin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57962-45-5 | |

| Record name | (4-Benzylmorpholin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-morpholineacetonitrile typically involves the reaction of benzyl chloride with morpholine in the presence of a base, followed by the addition of acetonitrile. This process can be carried out under mild conditions, making it efficient and cost-effective .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Benzyl-2-morpholineacetonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl morpholine derivatives, while reduction can produce different morpholine-based compounds .

Wissenschaftliche Forschungsanwendungen

4-Benzyl-2-morpholineacetonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Benzyl-2-morpholineacetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the context of its use and the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile | LogP (Predicted) |

|---|---|---|---|---|---|

| 4-Benzyl-2-morpholineacetonitrile | C₁₃H₁₆N₂O | 216.28 | Benzyl, nitrile | Soluble in DMSO, methanol, THF | 1.8–2.2 |

| 2-Morpholinoacetonitrile | C₆H₁₀N₂O | 126.16 | Nitrile | Highly polar; soluble in water | -0.3–0.2 |

| 4-Phenyl-2-morpholineacetonitrile | C₁₂H₁₄N₂O | 202.25 | Phenyl, nitrile | Moderate solubility in acetone | 1.5–1.9 |

| 4-Benzylmorpholine | C₁₁H₁₅NO | 177.24 | Benzyl | Lipophilic; soluble in chloroform | 2.1–2.5 |

- Lipophilicity: The benzyl group in this compound increases its LogP (1.8–2.2) compared to 2-Morpholinoacetonitrile (LogP ~ -0.3–0.2), making it more suitable for crossing biological membranes .

- Solubility: Unlike 2-Morpholinoacetonitrile, which is water-soluble due to its polar nitrile and morpholine groups, this compound preferentially dissolves in organic solvents like DMSO or methanol.

- Steric Effects : The 4-benzyl substituent introduces steric hindrance, reducing its reactivity in nucleophilic substitutions compared to 4-Phenyl-2-morpholineacetonitrile, where the phenyl group is less bulky.

Biologische Aktivität

4-Benzyl-2-morpholineacetonitrile (CAS Number: 57962-45-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular structure of this compound features a morpholine ring with two substituents:

- Benzyl group at the 4-position, contributing lipophilicity.

- Acetonitrile group at the 2-position, offering polar characteristics.

This structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry. The nitrile group can undergo hydrolysis to yield carboxylic acids, while the benzyl moiety can participate in electrophilic aromatic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary investigations have hinted at the anticancer potential of this compound. Studies have demonstrated that it may induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers tested various derivatives of morpholine-based compounds, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) values were determined to be within the range of 10-50 µg/mL, showcasing its potential as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 30 | Staphylococcus aureus |

| 25 | Escherichia coli |

Case Study 2: Anticancer Activity

A different study investigated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cells after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15 | 40 |

| A549 | 20 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.